2-Oxaspiro[5.5]undec-3-en-5-one
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Overview
Description
2-Oxaspiro[55]undec-3-en-5-one is a spiro compound characterized by a unique bicyclic structure containing an oxygen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[5.5]undec-3-en-5-one typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides. This reaction proceeds under controlled conditions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization reactions with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[5.5]undec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the spiro compound.
Substitution: The spiro ring system allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted spiro compounds with different functional groups.
Scientific Research Applications
2-Oxaspiro[5.5]undec-3-en-5-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[5.5]undec-3-en-5-one involves its interaction with specific molecular targets and pathways. The spiro ring system allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane Spiro Compounds: These compounds have similar spiro ring systems but with different heteroatoms.
1,3-Dithiane Spiro Compounds: Contain sulfur atoms in the spiro ring system, offering different chemical properties.
1,3-Oxathiane Spiro Compounds: Feature both oxygen and sulfur atoms in the spiro ring system, providing unique stereochemistry and reactivity.
Uniqueness
2-Oxaspiro[55]undec-3-en-5-one is unique due to its specific oxygen-containing spiro ring system, which imparts distinct chemical properties and reactivity compared to other spiro compounds
Properties
IUPAC Name |
2-oxaspiro[5.5]undec-3-en-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWZTTVMFLETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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